molecular formula C10H11FO2 B15329236 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol

1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol

Cat. No.: B15329236
M. Wt: 182.19 g/mol
InChI Key: NSKSPTVGFVLWLS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of 1-(4-fluorophenyl)-2-propen-1-ol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using reagents such as osmium tetroxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol involves its interaction with biological molecules through its reactive oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function and activity. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(oxiran-2-yl)ethan-1-ol
  • 1-(4-Bromophenyl)-2-(oxiran-2-yl)ethan-1-ol
  • 1-(4-Methylphenyl)-2-(oxiran-2-yl)ethan-1-ol

Comparison: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties compared to their chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(oxiran-2-yl)ethanol

InChI

InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)10(12)5-9-6-13-9/h1-4,9-10,12H,5-6H2

InChI Key

NSKSPTVGFVLWLS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C2=CC=C(C=C2)F)O

Origin of Product

United States

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